

Technical Guide: Structure-Activity Relationship (SAR) of Phenyl Quinazolinones

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Compound of Interest

Compound Name: 6-Chloro-4-phenyl-1H-quinazolin-2-one
CAS No.: 4797-43-7
Cat. No.: B187988

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Executive Summary: The "Privileged" Scaffold

The quinazolin-4(3H)-one moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the core scaffold is rigid, the introduction of phenyl substituents at positions 2 and 3, coupled with electronic modulation of the fused benzo-ring, creates a versatile chemical space.

This guide analyzes the divergent SAR profiles of phenyl quinazolinones, specifically contrasting their design requirements for Tyrosine Kinase Inhibition (Anticancer) versus GABAergic Modulation (Anticonvulsant).

Chemical Architecture & Synthesis

To understand the SAR, one must first master the numbering and synthetic accessibility of the core. The biological activity hinges on the specific orientation of phenyl rings attached to the N3 and C2 positions.

The Core Scaffold

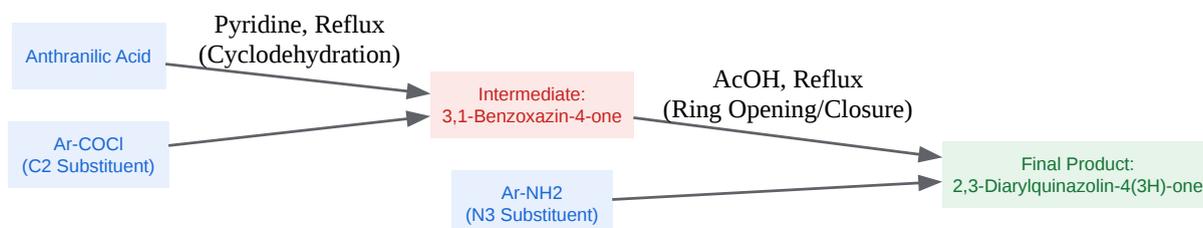
The 4(3H)-quinazolinone consists of a pyrimidine ring fused to a benzene ring, with a carbonyl at C4.

Synthetic Workflow (The Benzoxazinone Route)

The most robust method for generating diverse N3/C2-substituted libraries is the Benzoxazinone Pathway. This route allows for the independent introduction of the C2 substituent (via the acid chloride) and the N3 substituent (via the amine).

Protocol 1: General Synthesis of 2,3-Diarylquinazolin-4(3H)-ones

- Step A (Cyclization): Reflux Anthranilic acid (1.0 eq) with an aromatic acid chloride (e.g., Benzoyl chloride, 1.1 eq) in pyridine for 2–4 hours. Pour into ice water. Filter the solid 3,1-benzoxazin-4-one intermediate.
- Step B (Amidation/Recyclization): Reflux the benzoxazinone intermediate (1.0 eq) with a substituted aniline (1.2 eq) in glacial acetic acid or ethanol with anhydrous sodium acetate for 6–8 hours.
- Validation: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Product precipitates upon cooling/dilution with water.[1] Recrystallize from ethanol.



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Figure 1: The Benzoxazinone synthetic pathway allows convergent assembly of the quinazolinone core.

SAR Module A: Anticancer (Kinase Inhibition)

Target: EGFR (Epidermal Growth Factor Receptor) / VEGFR-2. Mechanism: Competitive ATP binding at the hinge region.

In the context of kinase inhibition, the phenyl quinazolinone mimics the adenine ring of ATP. The SAR is driven by the need to fill the hydrophobic pocket and establish hydrogen bonds with the hinge region residues (e.g., Met769 in EGFR).

Critical Structural Features

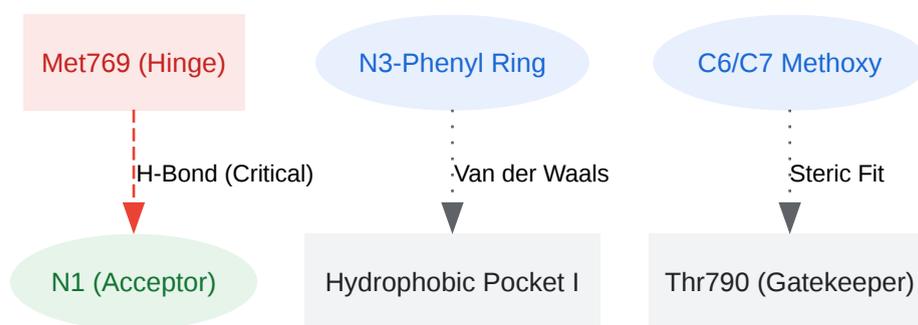
- **N1 & N3 Positions:** Act as hydrogen bond acceptors/donors. The N3-phenyl ring often orients the molecule into the hydrophobic back pocket.
- **C2 Position:** A phenyl or styryl group here extends into the solvent-exposed region or an auxiliary hydrophobic pocket, depending on the specific kinase conformation.
- **C6/C7 Substitution:** Electron-donating groups (e.g., -OMe) at C6/C7 mimic the pharmacophore of Gefitinib, enhancing binding affinity.

Quantitative Data: EGFR Inhibition

The table below illustrates how specific substitutions on the phenyl rings shift potency against EGFR-TK (Tyrosine Kinase).

Compound ID	R1 (Pos 2)	R2 (Pos 3)	R3 (Fused Ring)	IC50 (μ M) EGFR	Notes
Ref (Erlotinib)	--	--	--	0.02	Standard of Care
Q-1	Methyl	Phenyl	H	> 50.0	Inactive (Lack of hydrophobic bulk)
Q-2	Styryl	Phenyl	H	12.5	Improved hydrophobic interaction
Q-3	4-Cl-Styryl	3-Cl-Phenyl	6,7-dimethoxy	0.06	Lead Candidate. Halogens increase lipophilicity; OMe mimics Erlotinib.
Q-4	4-NO2-Styryl	4-OH-Phenyl	H	0.85	H-bond donor at N3-phenyl improves hinge binding.

Key Insight: The introduction of a 3-chloro-phenyl at N3 and a styryl group at C2 (Compound Q-3) creates a "dual-anchor" binding mode, drastically lowering IC50 values to the nanomolar range, comparable to clinical standards.



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Figure 2: Pharmacophore mapping of Phenyl Quinazolinones within the EGFR ATP-binding site.

SAR Module B: Anticonvulsant Activity

Target: GABA_A Receptor (Benzodiazepine site) / AMPA Receptors. Mechanism: Positive Allosteric Modulation (PAM).

Here, the SAR requirements diverge sharply from kinase inhibitors. The "Methaqualone" template dictates that steric bulk at the ortho position of the N3-phenyl ring is non-negotiable for activity.

The "Ortho-Effect"

For CNS activity, the N3-phenyl ring must be twisted out of plane relative to the quinazolinone core. This is achieved by placing a substituent (Methyl, Chloro) at the ortho position of the N3-phenyl ring.

- N3-Phenyl (Unsubstituted): Low activity.[2]
- N3-(2-Methylphenyl): High activity (Methaqualone).
- N3-(2-Chlorophenyl): High activity (Mecloqualone).

C2-Substitution: The Lipophilic Switch

Unlike the bulky styryl groups preferred for anticancer activity, anticonvulsants prefer smaller, lipophilic groups at C2 (Methyl, CH₂-Cl) or specific H-bond acceptors (CH₂-O-Ph).

Compound	R1 (Pos 2)	R2 (Pos 3)	Protection % (MES Test)	Toxicity (Rotarod)
Methaqualone	Methyl	2-Methylphenyl	100%	High (Sedative)
MQ-Analog 1	Methyl	Phenyl	20%	Low
MQ-Analog 2	CH ₂ -O-Ph	2-Chlorophenyl	80%	Moderate
MQ-Analog 3	CH ₂ -N-Piperazine	4-Chlorophenyl	40%	Low

Expert Insight: The drop in activity for MQ-Analog 1 (lacking ortho substitution) confirms the conformational requirement. The ortho-substituent forces the phenyl ring perpendicular to the quinazolinone plane, a geometry critical for fitting into the GABA_A modulatory pocket.

Experimental Protocols: Self-Validating Systems

In Vitro Cytotoxicity Assay (MTT)

- Objective: Determine IC₅₀ against A549 (Lung Cancer) or MCF-7 cells.
- Protocol:
 - Seed cells (5x10³/well) in 96-well plates; incubate 24h.
 - Add test compounds (dissolved in DMSO, serial dilutions 0.1 - 100 μM). Control: DMSO only (<0.1%).
 - Incubate 48h.
 - Add MTT reagent (5 mg/mL); incubate 4h. Formazan crystals form.
 - Dissolve crystals in DMSO. Read Absorbance at 570 nm.
 - Validation: Positive control (Erlotinib) must yield IC₅₀ within 10% of historical data.

In Vivo Anticonvulsant Assay (MES)

- Objective: Assess protection against Maximal Electroshock Seizure.

- Protocol:
 - Administer test compound (i.p.) to mice (n=6).
 - Wait 30 min (pretreatment time).
 - Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via corneal electrodes.
 - Endpoint: Abolition of the hindlimb tonic extensor component of the seizure constitutes protection.
 - Validation: Phenytoin (25 mg/kg) used as standard reference.

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Sources

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